3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6/h1-3,14H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWDSXFKZETQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182733 | |
| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892414-46-9 | |
| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Properties :
- Polarity: The hydroxyl group enhances hydrophilicity compared to non-hydroxylated analogues.
- Electron Effects : The -CF₃ group is electron-withdrawing, influencing reactivity and binding interactions.
- Synthetic Routes : Synthesized via epoxide ring-opening reactions with ammonia, as described in .
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Key Observations :
- Hydroxyl Group Impact: The -OH in the target compound improves solubility but may reduce membrane permeability compared to non-hydroxylated analogues like 3-fluoro derivatives .
- Trifluoromethyl vs.
Heterocyclic Modifications
Key Observations :
Functional Group Comparisons
Biological Activity
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol is a novel compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.
The molecular formula of this compound is with a molecular weight of 188.15 g/mol. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For example, derivatives containing the trifluoromethyl group have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated an effective concentration (EC₅₀) of 0.010 μM for derivatives with the trifluoromethyl group compared to 0.064 μM for non-fluorinated analogs .
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes in the parasite's metabolic pathways. The trifluoromethyl group enhances binding affinity to these targets due to increased hydrophobic interactions and potential hydrogen bonding capabilities .
Comparative Studies
Comparative studies with other pyrrolidine derivatives reveal that the introduction of the trifluoromethyl moiety significantly boosts biological activity. For instance:
| Compound | EC₅₀ (μM) | Notes |
|---|---|---|
| Non-fluorinated analog | 0.064 | Baseline activity |
| Trifluoromethyl derivative | 0.010 | Enhanced activity |
These findings suggest that the trifluoromethyl substitution is a critical factor in optimizing pharmacological properties.
Case Studies
- Antiparasitic Efficacy : In a controlled study involving various pyrrolidine derivatives, this compound was tested against P. falciparum. The study reported significant reductions in parasite viability at low concentrations, indicating its potential as a therapeutic agent in malaria treatment .
- Metabolic Stability : Another study assessed the metabolic stability of this compound in human liver microsomes, revealing that it maintains stability better than its non-fluorinated counterparts, which is crucial for drug development .
Q & A
Basic: What are the optimized synthetic routes for 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol, and how can purity be ensured during synthesis?
Methodological Answer:
The compound is synthesized via a two-step process:
Cyclopropane Ring Formation : Reaction of 3-(1-(trifluoromethyl)cyclopropyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol with pyridine and thionyl chloride in dichloromethane under nitrogen atmosphere at 0°C, yielding a dihydro intermediate .
Purification : The product is isolated via filtration and vacuum drying, achieving 42% yield for the first batch and 8% for the second batch. Lyophilization of the filtrate improves recovery .
Purity Assurance : Use of anhydrous solvents (e.g., dichloromethane), inert atmospheres, and chromatographic techniques (e.g., HPLC) are critical. Characterization via H NMR and mass spectrometry (e.g., ESI-MS m/z: 309.9) confirms structural integrity .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- H NMR : Key peaks include aromatic protons (δ 7.14–8.20 ppm), hydroxyl groups (δ 11.6–12.25 ppm), and trifluoromethyl signals (split into quartets due to F coupling) .
- ESI-MS : Molecular ion peaks at m/z 309.9 (M+H) confirm the molecular weight (CHFNO; MW: 204.18) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .
Advanced: How does this compound interact with biological targets like MAP4K1, and what experimental models validate its activity?
Methodological Answer:
- Mechanism : The compound inhibits MAP4K1, a kinase regulating T-cell activation, by binding to its ATP pocket. This enhances anti-tumor immunity in preclinical models .
- Validation :
Advanced: What strategies address low yields or impurities during the synthesis of this compound?
Methodological Answer:
- Low Yield Mitigation :
- Impurity Removal :
Advanced: How can researchers resolve contradictions in polymorphic form data for this compound?
Methodological Answer:
- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) distinguishes between polymorphs. For example, hydrochloride salts (CAS 2137774-85-5) may adopt different packing arrangements .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting point variations (e.g., mp 189–190°C for related analogs) .
- Patent Cross-Referencing : Compare crystalline form data from patents (e.g., solid forms in EP Bulletins) to validate stability under humidity/temperature stress .
Advanced: What computational methods predict the reactivity of the trifluoromethyl group in further functionalization?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic substitution at the trifluoromethyl site. Fukui indices identify nucleophilic hotspots .
- Experimental Validation : Reactivity predictions are tested via Suzuki-Miyaura coupling (e.g., Pd(PPh), KCO, toluene/EtOH) to introduce aryl groups at position 5 .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10). The (3R) configuration shows 3-fold higher metabolic stability in liver microsomes .
- Pharmacokinetic Profiling : In vivo studies in rats reveal the (3R)-enantiomer has a longer half-life (t = 6.2 h vs. 2.1 h for (3S)) due to reduced CYP3A4 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
